3-(Azetidin-3-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(Azetidin-3-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14N2·2HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)propan-1-amine typically involves the alkylation of azetidine with 3-bromopropylamine. The process begins with the protection of the amine group in 3-bromopropylamine, followed by the alkylation of azetidine. The final step involves deprotection under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the azetidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
3-(Azetidin-3-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of azetidine derivatives with biological targets.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-1-yl)propan-1-amine: This compound is structurally similar but lacks the dihydrochloride component.
1-(Propan-2-yl)azetidin-3-amine dihydrochloride: Another similar compound with a different substitution pattern on the azetidine ring.
Uniqueness
3-(Azetidin-3-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride component, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H16Cl2N2 |
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Molecular Weight |
187.11 g/mol |
IUPAC Name |
3-(azetidin-3-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-1-2-6-4-8-5-6;;/h6,8H,1-5,7H2;2*1H |
InChI Key |
YZSQBFXBRQIAQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCCN.Cl.Cl |
Origin of Product |
United States |
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